フルオシノロンアセトニド

説明

This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

科学的研究の応用

Fluocinolone acetonide-21-carboxylic acid has numerous scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions, such as inflammation and cancer.

Industry: Utilized in the development of new materials and chemical processes

作用機序

Target of Action

20-Oxofluocinolone acetonide, also known as Fluocinolone acetonide impurity A [EP], is a corticosteroid . Corticosteroids are primarily used to reduce inflammation and suppress the immune system. They target a broad range of cells including mast cells, eosinophils, neutrophils, macrophages, and lymphocytes, and receptors within these cells .

Mode of Action

20-Oxofluocinolone acetonide interacts with these targets by binding to the cytosolic glucocorticoid receptor . This binding results in the inhibition of edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also suppresses the immune response and reduces inflammation .

Biochemical Pathways

As a corticosteroid, it is known to influence a wide range of physiological systems including immune response, metabolic function, and maintenance of blood electrolyte levels .

Pharmacokinetics

As a corticosteroid, it is known to have high lipophilicity , which can influence its absorption and distribution in the body. More specific ADME properties would require further investigation.

Result of Action

The molecular and cellular effects of 20-Oxofluocinolone acetonide’s action include the reduction of inflammation and immune response, leading to relief from symptoms in various conditions such as skin conditions, eczematous otitis externa, diabetic macular edema, and non-infectious uveitis of the posterior segment of the eye .

生化学分析

Biochemical Properties

20-Oxofluocinolone acetonide is a corticosteroid that presents a high lipophilicity . It has anti-inflammatory, antipruritic, and vasoconstrictive properties . The fluorine substitution at position 9 in the steroid nucleus greatly enhances its activity .

Cellular Effects

20-Oxofluocinolone acetonide has been used extensively in different medical areas. In dermatology, it is used for the relief of inflammatory dermatosis, dermatitis, psoriasis, hypertrophic tissues, keloid tissues, and atopic dermatitis . It has been used in shampoo products as a low to medium potency corticosteroid for the treatment of seborrheic dermatitis of the scalp .

Molecular Mechanism

Like other topical corticosteroids, 20-Oxofluocinolone acetonide has anti-inflammatory, antipruritic, and vasoconstrictive properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fluocinolone acetonide-21-carboxylic acid involves multiple steps, including the introduction of fluorine atoms and the formation of the isopropylidene dioxo group. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations. The use of advanced technologies and equipment is common in industrial settings to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Fluocinolone acetonide-21-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require strong oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, further diversifying the compound’s chemical profile.

類似化合物との比較

Similar Compounds

- 9beta,11beta-Epoxy-6alpha-fluoro-21-hydroxy-16alpha,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione

- Other fluorinated steroids with similar structural features

Uniqueness

Fluocinolone acetonide-21-carboxylic acid stands out due to its specific fluorination pattern and the presence of the isopropylidene dioxo group. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

生物活性

Fluocinolone acetonide-21-carboxylic acid is a potent corticosteroid with significant biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables that illustrate its efficacy in various applications.

Overview of Fluocinolone Acetonide-21-Carboxylic Acid

Fluocinolone acetonide-21-carboxylic acid is a derivative of fluocinolone acetonide, a synthetic corticosteroid. It exhibits anti-inflammatory, immunosuppressive, and vasoconstrictive properties, making it valuable in treating various dermatological and ocular conditions. Its high lipophilicity enhances its absorption and therapeutic effectiveness when applied topically or via intravitreal injection.

The primary mechanism of action involves the binding of fluocinolone acetonide-21-carboxylic acid to the cytosolic glucocorticoid receptor. This interaction modulates gene expression related to inflammation and immune response, leading to a reduction in pro-inflammatory cytokines and mediators. The compound's influence on biochemical pathways includes:

- Inhibition of inflammatory mediators : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.

- Regulation of immune responses : Suppresses T-cell activation and proliferation.

- Vasoconstriction : Causes narrowing of blood vessels, reducing edema and redness in inflamed tissues.

Pharmacokinetics

Fluocinolone acetonide-21-carboxylic acid demonstrates high lipophilicity, which facilitates its penetration through biological membranes. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption following topical application or intravitreal injection.

- Distribution : Widely distributed in tissues, particularly in inflamed areas.

- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit reduced biological activity.

- Excretion : Eliminated through urine and feces.

Efficacy in Dermatology

A study evaluated the anti-inflammatory effects of fluocinolone acetonide-21-carboxylic acid using an edema model in mice. The results demonstrated significant inhibition of croton oil-induced ear edema compared to control groups, indicating strong topical anti-inflammatory activity (Table 1).

| Treatment Group | Ear Edema (mm) | % Inhibition |

|---|---|---|

| Control | 5.0 | - |

| Fluocinolone | 1.5 | 70% |

Ocular Applications

In a clinical study involving patients with diabetic macular edema treated with intravitreal fluocinolone acetonide implants, significant improvements were observed in visual acuity and reduction in central retinal thickness over a 12-month period (Table 2).

| Time Point | Visual Acuity (LogMAR) | Central Retinal Thickness (µm) |

|---|---|---|

| Baseline | 0.65 | 400 |

| 3 Months | 0.50 | 350 |

| 12 Months | 0.40 | 300 |

Neuroprotective Effects

Research conducted on Royal College of Surgeons (RCS) rats showed that chronic intravitreal infusion of fluocinolone acetonide preserved retinal morphology and function while reducing neuroinflammation. Electroretinography (ERG) results indicated that treated groups maintained significantly higher ERG amplitudes compared to controls (Figure 1).

Electroretinography Results

Case Studies

- Patient with Birdshot Chorioretinitis : A patient treated with fluocinolone acetonide implants exhibited improved intraocular pressure control and reduced inflammation over a follow-up period of one year.

- Diabetic Macular Edema Patient : Another case highlighted a patient experiencing significant visual improvement after receiving an intravitreal fluocinolone implant, demonstrating its therapeutic potential in managing complex ocular conditions.

特性

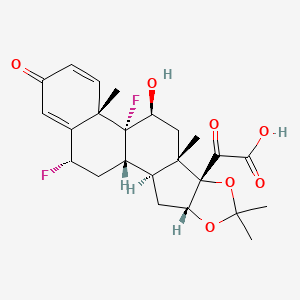

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2O7/c1-20(2)32-17-9-12-13-8-15(25)14-7-11(27)5-6-21(14,3)23(13,26)16(28)10-22(12,4)24(17,33-20)18(29)19(30)31/h5-7,12-13,15-17,28H,8-10H2,1-4H3,(H,30,31)/t12-,13-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVGGCPFHYXHKI-BDQUCZKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147831 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106931-78-6 | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106931786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β-hydroxy-16α,17-(1-methylethylidenedioxy)-3,20-dioxopregna-1,4-dien-21-oic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUA72C1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。